

Alternate names for S-Phenyl thioacetate like Thiophenyl acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *S-Phenyl thioacetate*

Cat. No.: *B1202374*

[Get Quote](#)

S-Phenyl Thioacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Phenyl thioacetate, a versatile thioester compound, serves as a crucial tool in various scientific disciplines, primarily as a chromogenic substrate for the detection and quantification of esterase activity. This technical guide provides an in-depth overview of **S-Phenyl thioacetate**, including its nomenclature, physicochemical properties, synthesis, and detailed experimental protocols for its application in esterase assays. Furthermore, this document explores its broader utility in organic synthesis and discusses the current understanding of its biological relevance.

Introduction

S-Phenyl thioacetate, also known by several synonyms (see Table 1), is an organosulfur compound featuring a thioester linkage between an acetyl group and a phenyl group.^[1] This structure renders it susceptible to enzymatic hydrolysis by esterases, releasing thiophenol, a thiol that can be readily detected, often through reaction with a chromogenic agent. This property has led to its widespread use in biochemical assays for characterizing esterase and

cholinesterase activity.^[2] Beyond its role as an enzyme substrate, **S-Phenyl thioacetate** also finds application as a reagent in organic synthesis.^[3]

Nomenclature and Physicochemical Properties

A comprehensive list of alternate names and synonyms for **S-Phenyl thioacetate** is provided to aid in literature searches and material sourcing.

Table 1: Alternate Names and Synonyms for **S-Phenyl Thioacetate**

Name Type	Name
Systematic Name	S-phenyl ethanethioate
Common Names	S-Phenyl thioacetate, Thiophenyl acetate, Phenyl thioacetate, Phenyl thiolacetate
IUPAC Name	S-phenyl ethanethioate
Other Synonyms	Acetic acid, thio-, S-phenyl ester; Benzenethiol, acetate; Ethanethioic acid, S-phenyl ester; Thioacetic acid S-phenyl ester

The key physicochemical properties of **S-Phenyl thioacetate** are summarized in Table 2.

Table 2: Physicochemical Properties of **S-Phenyl Thioacetate**

Property	Value	Reference(s)
CAS Number	934-87-2	[2]
Molecular Formula	C ₈ H ₈ OS	[2]
Molecular Weight	152.21 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	99-100 °C at 6 mmHg	
Density	1.124 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.57	
Solubility	Soluble in organic solvents, limited solubility in water	[1]

Synthesis of S-Phenyl Thioacetate

The synthesis of **S-Phenyl thioacetate** is most commonly achieved through the acetylation of thiophenol. While various methods exist for the formation of thioesters, the reaction of thiophenol with an acetylating agent such as acetyl chloride or acetic anhydride is a direct and efficient route.[\[4\]](#)

Experimental Protocol: Synthesis via Acetylation of Thiophenol

This protocol describes the synthesis of **S-Phenyl thioacetate** from thiophenol and acetyl chloride.

Materials:

- Thiophenol
- Acetyl chloride
- Anhydrous solvent (e.g., dichloromethane, diethyl ether, or cyclohexane)

- Base (e.g., pyridine or triethylamine, optional but recommended to neutralize HCl byproduct)
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophenol in an appropriate volume of anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- If using a base, add it to the thiophenol solution.
- Cool the reaction mixture in an ice bath.
- Slowly add acetyl chloride dropwise from the dropping funnel to the stirred solution. An exothermic reaction may be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction can be monitored by thin-layer chromatography).
- Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **S-Phenyl thioacetate** can be purified by vacuum distillation.

Safety Precautions: Thiophenol has a strong, unpleasant odor and is toxic. Acetyl chloride is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

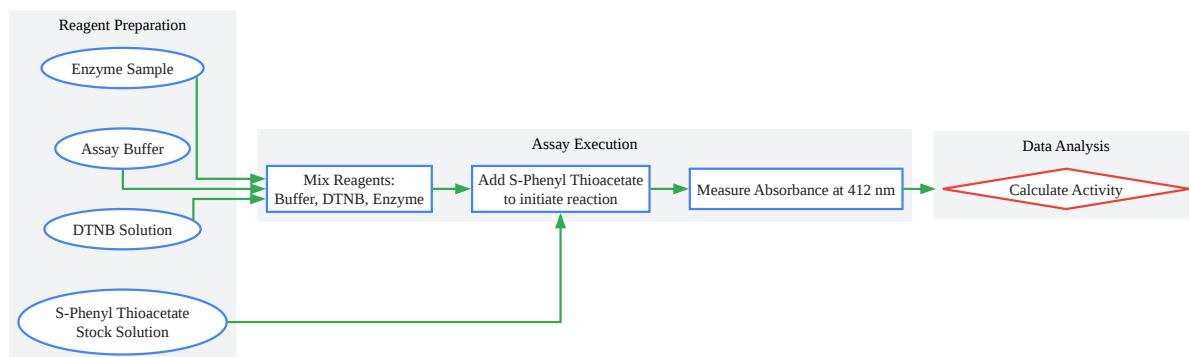
Application in Esterase Activity Assays

S-Phenyl thioacetate is a widely used substrate for the colorimetric determination of esterase activity, including that of cholinesterases.^[2] The enzymatic hydrolysis of **S-Phenyl thioacetate** yields thiophenol. The liberated thiophenol can then react with a chromogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), to produce a colored product that can be quantified spectrophotometrically.

Experimental Protocol: Spectrophotometric Esterase Assay

This protocol provides a general method for measuring esterase activity using **S-Phenyl thioacetate** as the substrate and DTNB as the chromogenic reagent.

Materials:


- Esterase-containing sample (e.g., purified enzyme, cell lysate, tissue homogenate)
- **S-Phenyl thioacetate** solution (stock solution prepared in a suitable organic solvent like ethanol or DMSO and diluted in buffer)
- DTNB solution in a suitable buffer (e.g., phosphate buffer, pH 7.4)
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- Spectrophotometer capable of measuring absorbance at 412 nm
- 96-well microplate or cuvettes

Procedure:

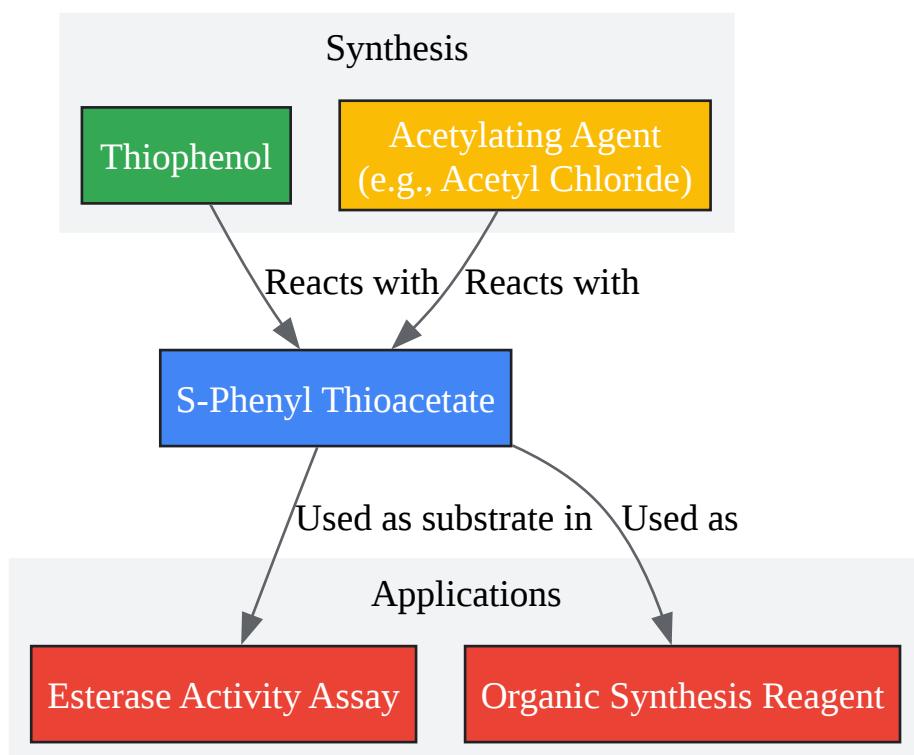
- Prepare a stock solution of **S-Phenyl thioacetate** in an appropriate organic solvent.
- Prepare a working solution of DTNB in the assay buffer.

- In a microplate well or cuvette, add the assay buffer, the DTNB working solution, and the esterase-containing sample.
- Initiate the reaction by adding the **S-Phenyl thioacetate** working solution.
- Immediately measure the change in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the esterase activity.
- A blank reaction containing all components except the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.
- The esterase activity can be calculated using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB^{2-}) anion produced from the reaction of thiophenol with DTNB ($\epsilon_{412} = 14,150 \text{ M}^{-1}\text{cm}^{-1}$).

Workflow for Esterase Activity Assay:

[Click to download full resolution via product page](#)

Caption: Workflow for a typical spectrophotometric esterase assay.


Role in Biological Systems and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature implicating **S-Phenyl thioacetate** in specific cellular signaling pathways or metabolic processes. Its primary role in a biological context is that of an artificial substrate used for *in vitro* assays to measure the activity of various esterases. While thioesters, in general, are important intermediates in metabolism (e.g., acetyl-CoA), **S-Phenyl thioacetate** itself is not known to be a natural biological molecule. Further research may uncover currently unknown interactions or metabolic transformations of this compound in biological systems.

Conclusion

S-Phenyl thioacetate is a valuable chemical tool for researchers in biochemistry and organic chemistry. Its well-characterized use as a substrate for esterase assays provides a reliable method for enzyme activity determination. The synthetic route to **S-Phenyl thioacetate** is straightforward, making it an accessible reagent. While its direct biological role has not been established, its utility in studying enzyme kinetics and as a synthetic building block is firmly cemented. This guide provides the necessary technical information for the effective utilization of **S-Phenyl thioacetate** in a research setting.

Logical Relationship of **S-Phenyl Thioacetate** Applications:

[Click to download full resolution via product page](#)

Caption: Synthesis and primary applications of **S-Phenyl thioacetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 934-87-2: Ethanethioic acid, S-phenyl ester [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy S-Phenyl thioacetate | 934-87-2 [smolecule.com]
- To cite this document: BenchChem. [Alternate names for S-Phenyl thioacetate like Thiophenyl acetate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1202374#alternate-names-for-s-phenyl-thioacetate-like-thiophenyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com